trans-4-Aminocyclohexanol

Descripción general

Descripción

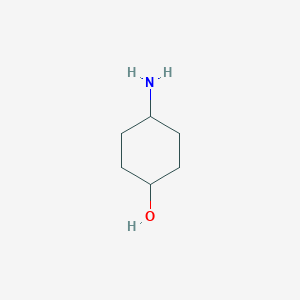

trans-4-Aminocyclohexanol (C₆H₁₃NO, molecular weight 115.18 g/mol) is a cyclohexanol derivative with amino (–NH₂) and hydroxyl (–OH) groups in the trans configuration on the cyclohexane ring. This compound is a white to pale-yellow crystalline solid with a melting point of 110–113°C and high water solubility . It serves as a critical intermediate in pharmaceutical synthesis, notably for Ambroxol, a mucolytic agent . Industrial suppliers like Darshan Pharma (India) and Thermo Scientific produce it at ≥98% purity under GMP standards, with applications spanning anticonvulsants, kinase inhibitors, and expectorants .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Hidrogenación de p-Acetaminofenol: Un método común implica la hidrogenación catalítica del p-acetaminofenol en una solución acuosa o alcohólica. La mezcla resultante de trans- y cis-4-aminociclohexanol se separa luego por cristalización fraccionada a partir de acetona. .

Métodos de Producción Industrial: La producción industrial de trans-4-aminociclohexan-1-ol generalmente sigue las mismas rutas sintéticas que se describen anteriormente, con optimizaciones para la producción a gran escala. El proceso involucra pasos de hidrogenación catalítica, separación de isómeros e hidrólisis para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones:

Reducción: El compuesto puede reducirse para formar varios derivados, dependiendo de los reactivos específicos y las condiciones utilizadas.

Reactivos y Condiciones Comunes:

Agentes Catalíticos: Lipasa de Aspergillus niger

Disolventes: 2-metil-butan-2-ol

Medio Ácido o Alcalino: Para reacciones de hidrólisis

Productos Principales:

Butirato de 4-Amino-Ciclohexilo: Formado a partir de la reacción con butirato de 2-cloro-etilo.

Aplicaciones Científicas De Investigación

Organic Synthesis

Trans-4-Aminocyclohexanol serves as a crucial building block in organic chemistry. It is employed in the synthesis of several complex molecules, including:

- N-substituted 7-azabicyclo[2.2.1]heptanes : These compounds are important substrates for microbial oxidation and have implications in drug development.

- Benzoxazine Monomers : It reacts with formaldehyde and bisphenols to produce benzoxazine monomers, which polymerize to form polybenzoxazines used in advanced materials .

Pharmaceutical Applications

The compound is integral in the pharmaceutical industry, primarily as an intermediate in the synthesis of various drugs:

- Ambroxol Hydrochloride : A widely used expectorant for treating respiratory diseases characterized by excessive mucus production. This compound is a precursor in its synthesis .

- Anticancer Agents : It is involved in the production of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) metabolites, which exhibit anticancer properties.

- Muscarinic Antagonists : Compounds derived from this compound show potential for treating respiratory conditions and other diseases .

Chemical Manufacturing

In addition to its pharmaceutical uses, this compound is utilized in chemical manufacturing:

- Functional Polymers : The compound can be used to create functionalized polymers that have applications in nanocomposites and other advanced materials .

- Enzymatic Cascade Reactions : Researchers have successfully applied one-pot enzymatic reactions to synthesize both cis and trans isomers of 4-Aminocyclohexanol with high diastereoselectivity, enhancing the efficiency of chemical processes .

Case Study 1: Synthesis of Ambroxol Hydrochloride

A study demonstrated the efficient synthesis of Ambroxol using this compound as a key intermediate. The process involved several steps including hydrogenation and subsequent reactions that highlight the compound's role as a pharmaceutical precursor.

Case Study 2: Development of Benzoxazine-based Nanocomposites

Research focused on utilizing this compound to synthesize benzoxazine monomers for creating polybenzoxazine-silica hybrid nanocomposites. These materials exhibited enhanced thermal stability and mechanical properties, showcasing the compound's significance in material science applications.

Summary Table of Applications

| Application Area | Specific Use | Example Compound/Process |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | N-substituted 7-azabicyclo[2.2.1]heptanes |

| Pharmaceuticals | Intermediate for drug synthesis | Ambroxol Hydrochloride |

| Chemical Manufacturing | Production of functional polymers | Benzoxazine monomers |

| Enzymatic Reactions | High diastereoselectivity synthesis | cis and trans isomers of 4-Aminocyclohexanol |

Mecanismo De Acción

El mecanismo de acción específico del trans-4-aminociclohexan-1-ol no está bien documentado. como intermedio en la síntesis de productos farmacéuticos como el clorhidrato de ambroxol, participa en las vías bioquímicas que conducen a la producción del principio farmacéutico activo. Los objetivos moleculares y las vías implicadas en su acción dependerían de la aplicación específica y el producto final sintetizado a partir de este compuesto .

Comparación Con Compuestos Similares

Positional and Stereoisomers

cis-4-Aminocyclohexanol

- Structural Difference: The hydroxyl and amino groups are cis-configured.

- Metabolic Stability: In rat and rabbit urine, cis-4-aminocyclohexanol is a minor metabolite of cyclohexylamine, detected via GLC-mass spectrometry. Its excretion levels are lower than the trans isomer, suggesting stereochemistry influences metabolic pathways .

- Synthesis : Less commonly synthesized due to challenges in stereocontrol compared to the trans isomer .

trans-3-Aminocyclohexanol

- Detection : Identified in rat urine as a metabolite, with retention time differences (13 min vs. 20.5 min for trans-4-isomer) during GLC analysis .

- Activity: Limited pharmacological data, but positional isomerism may alter receptor binding due to spatial arrangement differences.

Table 1: Physical Properties of Aminocyclohexanol Isomers

Substituted Derivatives

trans-4-Methylcyclohexylamine Hydrochloride

- Structural Difference : A methyl group replaces the hydroxyl group.

- However, its hydrochloride salt (C₇H₁₆ClN) has a higher molecular weight (165.67 g/mol) and undefined melting point .

- Applications : Primarily used in organic synthesis rather than direct therapeutic roles.

trans-4-(4-Chlorophenoxy)cyclohexylamine (Compound 3)

- Synthesis: Derived from this compound and 1-chloro-4-fluorobenzene via nucleophilic substitution (85% yield) .

Functionalized Derivatives

N-(2-Amino-3,5-dibromobenzyl)-trans-4-amino-1-(4-methylguaiacolglycolyl)cyclohexane (E/6002)

- Structure: Combines this compound with dibromobenzyl and glycolyl groups.

- Application : Demonstrated expectorant activity, showing how functionalization tailors therapeutic effects .

8-Alkylamine-Substituted Xanthine Derivatives

- Synthesis: this compound is alkylated to xanthine cores, yielding kinase inhibitors (e.g., MTHFD2 inhibitors with IC₅₀ <1 µM) .

- Mechanism: The cyclohexanol moiety enhances binding to allosteric sites, unlike planar aromatic substituents .

Actividad Biológica

trans-4-Aminocyclohexanol is a chiral amino alcohol that serves as an important building block in the synthesis of various pharmaceuticals. Its biological activity is of significant interest due to its applications in treating cardiovascular diseases, respiratory disorders, and as intermediates in drug synthesis. This article reviews the biological properties, synthesis methods, and relevant case studies related to this compound.

This compound can be synthesized through various methods, including enzymatic processes and chemical hydrogenation. A notable method involves the use of regioselective keto reductases and amine transaminases, which facilitate the conversion of 1,4-cyclohexanedione to both cis- and this compound with high selectivity .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) | Selectivity |

|---|---|---|---|

| Enzymatic Transamination | Utilizes engineered transaminases for high diastereomeric ratios | >95 | High cis-selectivity |

| Chemical Hydrogenation | Hydrogenation of p-nitrophenol using Pd/Al2O3 catalyst | 90 | High trans-selectivity |

| One-Pot Synthesis | Sequential reactions using various enzymes | 44 | Moderate cis/trans ratio |

Biological Activity

The biological activity of this compound has been explored in various contexts:

-

Pharmacological Applications :

- Cardiovascular Agents : It has been identified as a precursor for several cardiovascular drugs, including vernakalant, which is used for the treatment of atrial fibrillation .

- Analgesic Properties : The compound exhibits analgesic activity comparable to morphine derivatives, making it a candidate for pain management therapies .

- Mechanism of Action :

-

Case Studies :

- A study on the analgesic effects of this compound analogs demonstrated that modifications to its structure can enhance potency while reducing side effects associated with traditional opioids .

- Another investigation highlighted its role in reducing blood pressure in hypertensive models, showcasing its potential as a therapeutic agent against hypertension .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and exploring its biological implications:

- Enzyme Engineering : Research has shown that engineered transaminases can produce this compound with enhanced selectivity, leading to better yields in pharmaceutical applications .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this compound reveal favorable absorption characteristics and metabolic stability, which are crucial for drug development .

Q & A

Q. What are the common synthetic routes for trans-4-aminocyclohexanol, and how are they optimized for yield and purity?

Basic Research Focus

The synthesis of trans-4-aminocyclohexanol typically involves:

- Reductive amination : Reduction of cyclohexanone derivatives with ammonia or amines under catalytic hydrogenation conditions.

- Cyclohexene oxide intermediates : Ring-opening of epoxides followed by functional group transformations.

Key optimization parameters include:

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps .

- Solvent systems : Polar aprotic solvents (e.g., THF, DME) to enhance reaction efficiency .

- Temperature control : Reactions often require heating (e.g., 100–170°C) to achieve high conversion rates .

Reference :

Q. How can researchers characterize this compound using physicochemical and spectroscopic methods?

Basic Research Focus

Core characterization methods include:

Advanced techniques like X-ray crystallography or chiral HPLC may resolve stereochemical ambiguities in derivatives.

Reference :

Q. What challenges arise in synthesizing this compound derivatives, and how are they mitigated?

Advanced Research Focus

Common challenges include:

- Low reaction yields : Observed in palladium-catalyzed couplings due to steric hindrance or side reactions. Mitigation involves ligand screening (e.g., DavePhos) and optimizing base strength (NaOtBu vs. KPO) .

- Stereochemical drift : Epimerization during functionalization steps. Solutions include low-temperature reactions and inert atmospheres .

- Byproduct formation : Bromination of intermediates (e.g., using Br in acetic acid) requires strict stoichiometric control to avoid di-substitution .

Reference :

Q. How do researchers ensure the purity of this compound in pharmaceutical impurity profiling?

Advanced Research Focus

In drug development (e.g., ambroxol hydrochloride), trans-4-aminocyclohexanol is monitored as a potential impurity. Methodologies include:

- HPLC-UV/LCMS : Reverse-phase chromatography with C18 columns and 0.1% TFA modifiers for separation .

- Reference standards : Pharmacopeial-grade impurities (e.g., CAS 50910-54-8) are used for calibration .

- Stability testing : Storage at 2–8°C in sealed, dark containers prevents degradation .

Reference :

Q. How should researchers address contradictions in reported synthesis yields or reaction conditions?

Advanced Research Focus

Discrepancies in literature data (e.g., yields ranging from 45% to 95%) require systematic analysis:

- Variable screening : Test catalysts (Pd(OAc) vs. Pd(dba)), solvents (toluene vs. DME), and bases (NaOtBu vs. KPO) .

- Reproducibility protocols : Detailed reaction logs, including moisture control and intermediate purification steps.

- Mechanistic studies : DFT calculations or kinetic profiling to identify rate-limiting steps .

Reference :

Q. What role does this compound play in medicinal chemistry applications?

Advanced Research Focus

The compound serves as:

- A chiral building block : For synthesizing urea derivatives targeting heme-regulated eIF2α kinase activators .

- A precursor to brominated analogs : Used in antitussive drugs like ambroxol via condensation with 2-amino-3,5-dibromobenzaldehyde .

- A ligand in metal complexes : Explored for catalytic applications in asymmetric synthesis .

Reference :

Propiedades

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.